molecular formula C11H19ClN4O B1398449 N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220027-65-5

N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1398449
CAS No.: 1220027-65-5
M. Wt: 258.75 g/mol
InChI Key: OLWAJKDKCNXRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core modified with a tert-butyl carboxamide group and a hydrochloride salt. The tert-butyl substituent confers steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to analogues with smaller or polar substituents . This compound belongs to a broader class of pyrazolo-pyridine derivatives investigated for diverse pharmacological applications, including antimicrobial, antiviral, and anticoagulant activities .

Properties

IUPAC Name

N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-11(2,3)13-10(16)9-7-6-12-5-4-8(7)14-15-9;/h12H,4-6H2,1-3H3,(H,13,16)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWAJKDKCNXRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oxides of the pyrazole ring.

    Reduction Products: Amines derived from the carboxamide moiety.

    Substitution Products: Various alkyl or aryl derivatives.

Scientific Research Applications

N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Pyrazolo[4,3-c]pyridine Analogues

Compound Name Substituent (R) Molecular Formula Melting Point (°C) Key Properties Reference
N-(tert-Butyl)-... hydrochloride (Target) tert-Butyl C₁₁H₁₉ClN₄O Not reported High lipophilicity [Synthesis analogs: 5, 17]
N-(4-Methylphenyl)-... hydrochloride 4-Methylphenyl C₁₄H₁₇ClN₄O Not reported Moderate steric bulk
N-(4-Methoxyphenyl)-... hydrochloride 4-Methoxyphenyl C₁₄H₁₇ClN₄O₂ Not reported Enhanced polarity
N-Butyl-N-methyl-... hydrochloride Butyl-methyl C₁₂H₂₁ClN₄O Not reported Increased flexibility
3-(1,3-Oxazol-5-yl)-1-propyl-... hydrochloride Propyl + oxazolyl C₁₂H₁₇ClN₄O 142–143 Antimicrobial activity (ESKAPE)
Apixaban (Pharmaceutical analogue) 4-Methoxyphenyl + others C₂₅H₂₅N₅O₄ Not reported Anticoagulant (Factor Xa inhibitor)

Key Observations :

  • Thermal Stability : Analogues with rigid substituents (e.g., 3-(1,3-oxazol-5-yl)-1-propyl-) exhibit higher melting points (~142°C), suggesting stronger crystalline packing vs. flexible alkyl groups .
  • Biological Relevance: Substituents directly correlate with target selectivity. For example, apixaban’s methoxyphenyl and piperidinone groups enable high-affinity binding to Factor Xa, whereas oxazolyl derivatives target microbial proteins .

Key Observations :

  • The tert-butyl derivative’s synthesis mirrors methods for Boc-protected intermediates, with moderate yields (~60%) .
  • Lower yields (30–45%) for oxazolyl derivatives may reflect challenges in coupling sterically hindered groups .

Antimicrobial Activity

Compounds like 3-(1,3-oxazol-5-yl)-1-propyl-... hydrochloride (12f) show efficacy against ESKAPE pathogens, likely due to hydrogen bonding between the oxazolyl group and bacterial enzymes . In contrast, the tert-butyl analogue’s bulky substituent may hinder target engagement in hydrophilic environments.

Biological Activity

N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₁H₁₉ClN₄O
  • Molecular Weight : 258.75 g/mol
  • CAS Number : 1220018-29-0
  • Structure : The compound features a tetrahydropyridine core which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM. This suggests potential utility in treating tuberculosis and related infections .

Antiviral Properties

The compound exhibits antiviral activity by blocking the assembly of hepatitis B viral capsids. This mechanism is critical for preventing viral replication and could lead to new treatments for hepatitis B infections .

Anti-inflammatory Effects

Research indicates that derivatives of this compound possess anti-inflammatory properties. For example, certain analogs have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in pathogen metabolism and inflammation.
  • Modulation of Protein Interactions : It disrupts protein-protein interactions critical for viral replication and pathogen survival.
  • Regulation of Immune Responses : By modulating the activity of inflammatory mediators, it can help in controlling excessive immune responses.

Study on Tuberculosis Treatment

A study published in MDPI examined the efficacy of a series of pyrazolo[4,3-c]pyridine derivatives against Mycobacterium tuberculosis. Among these, this compound showed promising results with an MIC value indicating effective growth inhibition .

Anti-inflammatory Mechanism Evaluation

Another research effort investigated the anti-inflammatory potential of this compound through in vitro assays measuring COX enzyme inhibition. The findings revealed that specific derivatives significantly reduced COX-2 activity with IC50 values lower than those observed for traditional NSAIDs .

Comparative Data Table

Activity TypeCompoundMIC/IC50 ValueReference
AntimicrobialN-(tert-butyl)-carboxamide26.7 mM (against MTB)
AntiviralN-(tert-butyl)-carboxamideInhibits HBV capsid assembly
Anti-inflammatoryDerivativeIC50 comparable to celecoxib

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.